6-(Pyrimidin-5-yl)picolinic acid
Description
6-(Pyrimidin-5-yl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a pyrimidin-5-yl group. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Pyrimidine rings are known for their role in hydrogen bonding and π-π stacking interactions, which may enhance binding affinity in biological systems or modulate physicochemical properties such as solubility and stability .
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-pyrimidin-5-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H,14,15) |
InChI Key |
UVGRSICWBATXBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-yl)picolinic acid typically involves the condensation of pyrimidine derivatives with picolinic acid under specific reaction conditions. One common method involves the use of carboxylic acid chlorides and terminal alkynes under Sonogashira conditions . Another approach includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: For large-scale production, methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to produce picolinic acid, which can then be further reacted to form 6-(Pyrimidin-5-yl)picolinic acid .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrimidin-5-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine and picolinic acid moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Acid chlorides and alkynes under Sonogashira conditions are typical reagents.
Major Products: The major products formed from these reactions include various substituted pyrimidine and picolinic acid derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .
Scientific Research Applications
6-(Pyrimidin-5-yl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-5-yl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding, which inhibits the function of these proteins. This mechanism is particularly effective in inhibiting viral replication and packaging, making it a potent antiviral agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Picolinic Acid Derivatives
details three sulfonyl-containing picolinic acid derivatives synthesized via distinct pathways:
- 6-((Methylsulfonyl)methyl)picolinic acid (6) : Synthesized at 120°C using methyl methanesulfonate, yielding a white solid.
- 6-(Methylsulfonamido)picolinic acid (7): Prepared via sulfonylation of methyl 6-aminopicolinate, resulting in a white solid.
- 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) : Formed by alkylation with N-methylmethanesulfonamide, producing a yellow oil.
Key Comparisons :
| Compound | Substituent | Synthesis Conditions | Physical State | Analytical Confirmation |
|---|---|---|---|---|
| 6 | Methylsulfonylmethyl | 120°C, DMF, NaOH/THF | White solid | $^1$H NMR, $^{13}$C NMR |
| 7 | Methylsulfonamido | 0°C, CH$2$Cl$2$, TEA | White solid | ESI-MS, $^1$H NMR |
| 8 | N-Methylmethylsulfonamidomethyl | 75°C, CH$3$CN, K$2$CO$_3$ | Yellow oil | $^1$H NMR, $^{13}$C NMR |
Structural Insights :
- 8 ’s oil-like state contrasts with the solid forms of 6 and 7 , suggesting reduced crystallinity due to the flexible N-methylsulfonamido chain .
Aminobenzamido-Substituted Picolines
lists two aminobenzamido derivatives:
- 6-(p-Aminobenzamido)-2-picoline (CAS 36845-08-6): Methyl group at the 2-position of pyridine.
Key Comparisons :
| Compound | Substituent Position | Functional Group | Potential Applications |
|---|---|---|---|
| 6-(Pyrimidin-5-yl)picolinic acid | Pyrimidinyl at 6-position | Heteroaromatic | Likely enzyme inhibition |
| 6-(p-Aminobenzamido)-2-picoline | Methyl at 2-position | Aminobenzamido | Antibacterial/anticancer scaffolds |
Structural Insights :
- The aminobenzamido group in these analogues enables hydrogen bonding via the amino and amide moieties, which may enhance solubility compared to the pyrimidinyl group.
- Positional isomerism (2- vs. 3-picoline) affects steric interactions; the 6-pyrimidinyl substitution in the target compound likely creates a planar geometry favorable for binding aromatic pockets in proteins .
Chloro- and Methyl-Substituted Picolinic Acids
highlights chloro- and methyl-substituted analogues:
- 6-Chloro-5-cyanopicolinic acid (CAS 53234-56-3): Chloro and cyano groups at 5- and 6-positions.
- 6-Chloro-5-phenylpicolinic acid (CAS 1214352-99-4): Chloro and phenyl substituents.
Key Comparisons :
| Compound | Substituents | Electronic Effects | Potential Reactivity |
|---|---|---|---|
| 6-(Pyrimidin-5-yl)picolinic acid | Pyrimidinyl (electron-deficient) | Strong electron withdrawal | Enhanced acidity, metal chelation |
| 6-Chloro-5-cyanopicolinic acid | Cl, CN (electron-withdrawing) | High acidity | Nucleophilic substitution |
| 6-Chloro-5-phenylpicolinic acid | Cl, Ph (steric bulk) | Moderate acidity | Suzuki coupling substrates |
Structural Insights :
- The pyrimidinyl group in the target compound may exhibit greater π-stacking capability than chloro or phenyl substituents.
- Cyano and chloro groups in analogues increase electrophilicity, whereas the pyrimidinyl group offers a larger surface area for non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
